![molecular formula C28H30N2O4 B289879 Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B289879.png)
Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DAPD, is a pyridine-based compound that has been synthesized for its potential use as an antiviral agent. DAPD has been studied for its ability to inhibit the replication of various viruses, including HIV and hepatitis B and C. In
Mécanisme D'action
Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate works by inhibiting the viral reverse transcriptase enzyme, which is necessary for viral replication. Reverse transcriptase is an enzyme that converts the viral RNA genome into DNA, which can then be integrated into the host cell's genome. Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate works by binding to the active site of the reverse transcriptase enzyme, preventing it from functioning properly.
Biochemical and Physiological Effects
Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have a low toxicity profile in vitro and in vivo. It has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have a long half-life, which makes it a promising candidate for use in antiviral therapy.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for use in lab experiments. It has a long half-life, which makes it easy to study over an extended period of time. It has also been shown to have a low toxicity profile, which makes it safe for use in animal studies. However, one limitation of Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is that it is a relatively new compound, and more research is needed to fully understand its properties and potential uses.
Orientations Futures
There are several future directions for research on Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of research is the development of more efficient synthesis methods for Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. Another area of research is the study of Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate's potential use as a cancer treatment. Additionally, more research is needed to fully understand Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate's mechanism of action and its potential uses as an antiviral agent. Overall, Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate shows promise as a potential therapeutic agent for a variety of conditions, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves the reaction of 4-cyanopyridine with diethyl malonate in the presence of sodium ethoxide to form 4-(diethoxymethyl)-2-methylpyridine-3,5-dicarboxylic acid. The resulting compound is then reacted with acrylonitrile to form 4-(diethoxymethyl)-2-methyl-3,5-dicyano-6-ethoxycarbonylpyridine. The final step involves the reaction of this compound with acridine to form Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate.
Applications De Recherche Scientifique
Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been studied for its potential use as an antiviral agent. It has been shown to inhibit the replication of various viruses, including HIV and hepatitis B and C. Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate works by inhibiting the viral reverse transcriptase enzyme, which is necessary for viral replication. In addition to its antiviral properties, Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been studied for its potential use as a cancer treatment.
Propriétés
Formule moléculaire |
C28H30N2O4 |
|---|---|
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
diethyl 4-(2-acridin-9-ylethyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H30N2O4/c1-5-33-27(31)25-17(3)29-18(4)26(28(32)34-6-2)22(25)16-15-19-20-11-7-9-13-23(20)30-24-14-10-8-12-21(19)24/h7-14,22,29H,5-6,15-16H2,1-4H3 |
Clé InChI |
BBINWDOAYVTYBQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1CCC2=C3C=CC=CC3=NC4=CC=CC=C42)C(=O)OCC)C)C |
SMILES canonique |
CCOC(=O)C1=C(NC(=C(C1CCC2=C3C=CC=CC3=NC4=CC=CC=C42)C(=O)OCC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




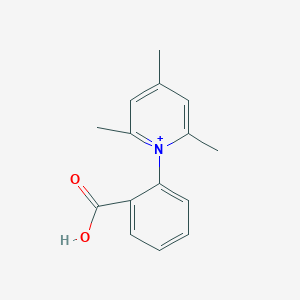

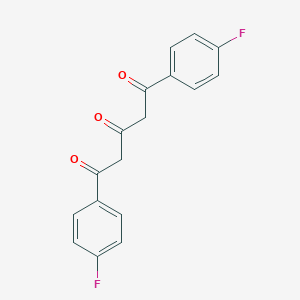
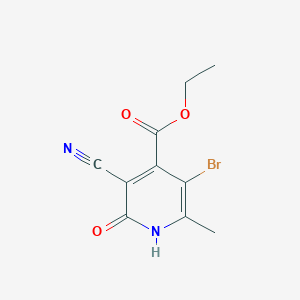
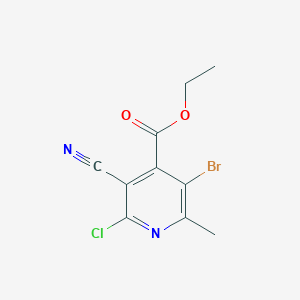
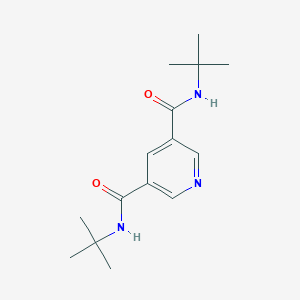
![Spiro(1-azatricyclo[3.3.1.1~3,7~]decane-6,2'-[1,3]-dithiolane)-2-ol](/img/structure/B289809.png)
![1-[5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-3-yl]ethanone](/img/structure/B289811.png)
![14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid](/img/structure/B289813.png)
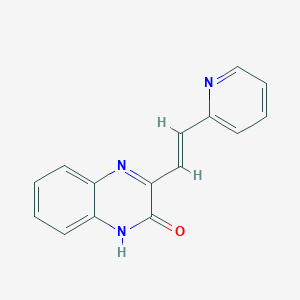
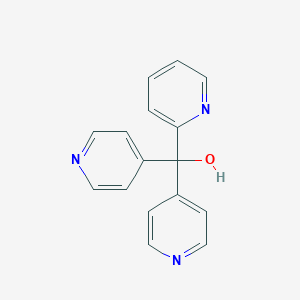
![7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline](/img/structure/B289821.png)
![8,9-dihydro-7H-benzo[h]cyclopenta[c]cinnoline](/img/structure/B289822.png)